molecular formula C18H16N4O4 B11119790 2-Methoxy-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

2-Methoxy-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11119790
M. Wt: 352.3 g/mol
InChI Key: LQRAJGZNVMIWHL-UHFFFAOYSA-N
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Description

2-Methoxy-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a methoxy group, an indole moiety, and a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation of 2-methoxybenzoyl chloride with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzamide groups, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions include various substituted indole derivatives, reduced benzamide compounds, and oxidized methoxybenzamides .

Scientific Research Applications

2-Methoxy-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydrazinecarbonyl linkage is crucial for forming stable complexes with metal ions, which can influence biochemical pathways. The exact molecular targets and pathways vary depending on the specific application but often involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-2-methoxybenzamide

InChI

InChI=1S/C18H16N4O4/c1-26-14-9-5-3-7-12(14)17(24)19-10-15(23)21-22-16-11-6-2-4-8-13(11)20-18(16)25/h2-9,20,25H,10H2,1H3,(H,19,24)

InChI Key

LQRAJGZNVMIWHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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